The synthesis of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- can be achieved through various methods, primarily involving the reaction of indole derivatives with appropriate aldehydes or nitriles.
The molecular structure of Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- features:
Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- can participate in various chemical reactions due to its functional groups:
The mechanism of action for Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is not fully elucidated but is believed to involve:
Research indicates that bis(indolyl)methanes exhibit significant anticancer properties by inducing apoptosis in cancer cells .
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of hydrogen atoms within the molecule:
Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- has several notable applications:
The compound benzonitrile, 4-(di-1H-indol-3-ylmethyl)- (CAS# 698377-27-4) is systematically named as 4-[bis(1H-indol-3-yl)methyl]benzonitrile under IUPAC conventions, reflecting its core structural features: a central benzonitrile group substituted at the para-position with a bis(indolyl)methane moiety [9]. Its molecular formula is C₂₄H₁₇N₃, with a molecular weight of 347.41 g/mol [1] [9]. Synonymous designations include 4-(di(1H-indol-3-yl)methyl)benzonitrile and 4-[bis(1H-indol-3-yl)methyl]benzonitrile, highlighting its identity across chemical databases [8] [9].
X-ray crystallography reveals that the compound crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.5882(12) Å, b = 19.155(3) Å, c = 10.3801(13) Å, and β = 100.562(3)° [1] [3]. Key structural characteristics include:
Table 1: Crystallographic Parameters of 4-[bis(1H-indol-3-yl)methyl]benzonitrile
Parameter | Value |
---|---|
Molecular formula | C₂₄H₁₇N₃ |
Molecular weight | 347.41 g/mol |
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell volume | 1874.1(4) ų |
Dihedral angle (Indole1/Benzonitrile) | 86.44(7)° |
Dihedral angle (Indole2/Benzonitrile) | 86.96(7)° |
Hydrogen bonding | Bifurcated N–H⋯N sheets |
The bis(indolyl)methane scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and synthetic pharmaceuticals. Naturally occurring bisindoles like vibrindole A—isolated from marine bacteria—exhibit documented antimicrobial properties, underscoring the pharmacophoric significance of this motif [3]. Synthetic derivatives leveraging this core structure demonstrate a broad spectrum of bioactivities:
The electronic versatility of the indole rings facilitates π-stacking and hydrogen-bonding interactions with biological targets, while the benzonitrile group enhances dipole moments and binding specificity. This synergy enables rational drug design across therapeutic areas, including metabolic disorders, infectious diseases, and oncology [2] [10].
Table 2: Bioactive Bisindole Derivatives and Their Therapeutic Applications
Bisindole Derivative | Biological Activity | Key Findings |
---|---|---|
Vibrindole A (Natural product) | Antimicrobial | Isolated from marine Vibrio species |
Bisindole-triazole conjugates | Antifungal | Disrupt fungal membrane integrity |
Bisindole-triazines | β-Glucuronidase inhibition | IC₅₀ values down to 5.30 ± 2.0 µM |
Indole-thiazolidinediones | Antidiabetic | PPARγ modulation and glucose uptake enhancement |
Despite the established bioactivity of bisindoles, the specific derivative 4-[bis(1H-indol-3-yl)methyl]benzonitrile remains underexplored in pharmacological contexts. Key research gaps include:
The compound’s crystallographically confirmed conformation provides a foundation for computational modeling of drug-target interactions. Additionally, its synthetic accessibility—via room-temperature iodocatalyzed coupling of 4-cyanobenzaldehyde with indole—enables scalable production for structure-activity relationship (SAR) studies [1] [3].
Current research aims to leverage this compound as a multifunctional scaffold for therapeutic and material applications. Primary objectives include:
Table 3: Research Objectives and Methodological Frameworks
Objective | Methodology | Expected Outcome |
---|---|---|
Synthetic optimization | Pd-catalyzed domino reactions; microwave catalysis | >80% yield; reduced reaction times |
Anticancer evaluation | MTT assays against MCF-7, A549, and HeLa cells | Identification of lead compounds with IC₅₀ < 10 µM |
Material integration | Electrochemical impedance spectroscopy (EIS) | Enhanced charge carrier mobility in DSSCs |
SAR analysis | 3D-QSAR and CoMFA models | Predictive models for β-glucuronidase inhibition |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2